Z-Arg-OH.HBr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPJZYZTTBHEDE-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Critical Role of HBr: Protonation as Protection

An In-Depth Technical Guide to Nα-Cbz-L-arginine Hydrobromide (Z-Arg-OH.HBr)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Arginine in Synthesis

Nα-Cbz-L-arginine hydrobromide (Z-Arg-OH.HBr) is a pivotal amino acid derivative for chemists and pharmacologists engaged in the synthesis of peptides and other complex molecular architectures. As a derivative of the proteinogenic amino acid L-arginine, it provides a chemically stable and reactive building block for introducing the functionally critical guanidinium side chain into a target molecule. The strategic placement of the benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino function allows for controlled and regioselective peptide bond formation, a cornerstone of modern peptide synthesis. This guide offers a comprehensive overview of the chemical properties, structure, and practical applications of this compound, providing researchers with the necessary insights for its effective utilization in the laboratory.

Physicochemical Properties: A Quantitative and Qualitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis, including solubility, acidity, and stability.

| Property | Value | Source(s) |

| Chemical Name | Nα-Benzyloxycarbonyl-L-arginine hydrobromide | N/A |

| Synonyms | This compound, Cbz-L-Arg-OH.HBr | |

| CAS Number | 73496-41-0 | N/A |

| Molecular Formula | C₁₄H₂₁BrN₄O₄ | N/A |

| Molecular Weight | 389.25 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 171-174 °C (decomposes) | [2] |

| Optical Activity | [α]20/D −9±1°, c = 5% in 1 M HCl | [2] |

Solubility Profile:

This compound exhibits solubility in a range of polar organic solvents, a critical consideration for its use in solution-phase and solid-phase peptide synthesis. While precise quantitative data is not extensively published, the following qualitative solubility profile is generally accepted:

-

Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol[1]

-

Sparingly Soluble: Water[1]

It is noteworthy that the hydrobromide salt of Z-arginine is reported to have higher aqueous solubility compared to its hydrochloride counterpart, which can be advantageous in certain applications.[3] For quantitative applications, it is recommended to determine the solubility in the specific solvent system to be used.

Acidity (pKa Values):

-

α-Carboxylic Acid: The pKa is expected to be in the range of 2-3.

-

α-Amino Group (as a carbamate): The Cbz group significantly reduces the basicity of the α-amino group, rendering it non-protonated under typical physiological and synthetic conditions.

-

Guanidinium Side Chain: The guanidinium group is strongly basic with a pKa of approximately 12.5-13.8, ensuring it remains protonated and positively charged over a wide pH range.[4][5]

Stability and Storage:

This compound is a stable crystalline solid under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark environment, with temperatures between 2-8°C being optimal.[1][2] It should be protected from moisture to prevent potential hydrolysis.

Structural Analysis: Unveiling the Molecular Architecture

The chemical reactivity and biological utility of this compound are intrinsically linked to its three-dimensional structure.

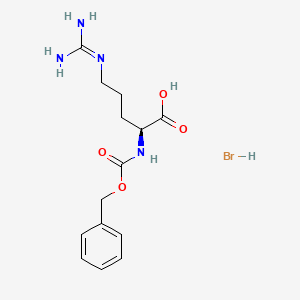

Two-Dimensional Structure:

Caption: 2D structure of this compound.

The molecule consists of an L-arginine core where the α-amino group is protected by a benzyloxycarbonyl (Z) group. The guanidinium side chain remains unprotected and is protonated, forming a salt with the hydrobromide counter-ion.

Key Structural Features and Reactivity:

-

The Z (Benzyloxycarbonyl) Group: This bulky aromatic group serves as a robust protecting group for the α-amino functionality. Its electron-withdrawing nature decreases the nucleophilicity of the amino group, preventing its participation in unwanted side reactions during peptide coupling. The Z-group is stable to the basic conditions used for Fmoc deprotection but can be readily cleaved under reductive conditions, most commonly through catalytic hydrogenation.[6][7]

-

The Guanidinium Side Chain: The guanidinium group is a key determinant of the biological activity of many arginine-containing peptides. Its positive charge at physiological pH allows for electrostatic interactions with negatively charged residues on proteins and other biological macromolecules.

-

The Hydrobromide Counter-ion: The presence of the hydrobromide salt enhances the compound's crystallinity and can influence its solubility characteristics.

Spectroscopic Characterization:

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of Nα-Cbz-L-arginine would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), the benzylic protons (a singlet around 5.1 ppm), the α-proton of the arginine backbone, and the protons of the aliphatic side chain.[8][9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. Expected signals include those for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the arginine side chain.[10][11]

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present, including N-H stretching vibrations, C=O stretching of the carbamate and carboxylic acid, and C-N stretching vibrations.[12]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.[13]

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in the synthesis of peptides, particularly in the context of drug discovery and development.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in both Boc and Fmoc solid-phase peptide synthesis strategies, although it is more commonly associated with solution-phase synthesis or as a building block in fragment condensation.

A Generalized Protocol for Coupling this compound in SPPS:

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.

Caption: Generalized workflow for SPPS.

Step-by-Step Methodology:

-

Resin Preparation: The solid support (e.g., Wang or Rink amide resin) with the growing peptide chain is swelled in a suitable solvent such as DMF.

-

N-terminal Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess deprotection reagent and by-products.

-

Coupling of this compound:

-

The carboxylic acid of this compound is activated using a suitable coupling agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and side reactions.[14]

-

The activated this compound is then added to the resin-bound peptide, and the reaction is allowed to proceed until completion, which can be monitored using a qualitative test such as the Kaiser test.[15]

-

-

Washing: The resin is again washed extensively with DMF to remove unreacted reagents and by-products.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

-

Cycle Repetition: The deprotection and coupling cycle is repeated for the subsequent amino acids in the peptide sequence.

Deprotection of the Z-Group:

The benzyloxycarbonyl (Z) group is typically removed at the final stage of the synthesis or at a specific step where the α-amino group needs to be liberated for further reaction. The most common method for Z-group deprotection is catalytic hydrogenation.

Protocol for Catalytic Hydrogenation:

Caption: Workflow for Z-group deprotection.

Step-by-Step Methodology:

-

Dissolution: The Z-protected peptide is dissolved in a suitable solvent, such as methanol, ethanol, or ethyl acetate.[6]

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.[6]

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent such as ammonium formate or cyclohexene in a process known as catalytic transfer hydrogenation.[6][16]

-

Reaction Monitoring: The progress of the deprotection is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Once the reaction is complete, the palladium catalyst is removed by filtration through a pad of celite.

-

Product Isolation: The solvent is removed under reduced pressure to yield the deprotected peptide, which can then be purified by chromatography if necessary.

Synthesis of Bioactive Peptides

This compound is a key building block in the synthesis of a wide array of bioactive peptides, where the arginine residue is essential for their biological function.

RGD Peptides: Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to integrins, a family of cell surface receptors involved in cell adhesion and signaling.[17] Synthetic RGD peptides are valuable tools for studying integrin function and are being explored as therapeutic agents for conditions such as cancer and thrombosis. The synthesis of RGD-containing peptides often involves the use of protected arginine derivatives like this compound to ensure the correct sequence is assembled.[17][18]

Antimicrobial Peptides (AMPs): Many naturally occurring antimicrobial peptides are rich in cationic residues, particularly arginine. The positive charge of the guanidinium group is crucial for their interaction with and disruption of negatively charged bacterial membranes. The synthesis of novel AMPs with improved efficacy and reduced toxicity often relies on the incorporation of arginine using protected derivatives like this compound.

Biological Context: The L-Arginine Precursor and the Nitric Oxide Pathway

While this compound is a synthetic molecule, its core structure is derived from L-arginine, an amino acid with profound biological significance. L-arginine is the sole substrate for the nitric oxide synthases (NOS), a family of enzymes that produce nitric oxide (NO), a critical signaling molecule involved in a multitude of physiological processes.

Caption: Simplified nitric oxide signaling pathway.

The synthesis of peptides that can modulate the nitric oxide pathway, either by acting as substrates, inhibitors, or allosteric modulators of NOS, is an active area of research. This compound serves as an essential tool for the construction of such peptides, allowing for the precise placement of the critical arginine residue within the peptide sequence.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[20]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion

Nα-Cbz-L-arginine hydrobromide is a versatile and indispensable tool for the synthesis of arginine-containing peptides and other complex molecules. Its well-defined chemical properties, coupled with established protocols for its incorporation and deprotection, make it a reliable building block for researchers in academia and industry. A thorough understanding of its physicochemical characteristics, structural features, and reactivity is key to its successful application in the development of novel therapeutics and research tools.

References

-

AAPPTec. (n.d.). Z-Arg-OH HCl Safety Data Sheet. Retrieved from [Link]

-

The Synthesis of RGD Peptides via Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Mass Spectra of Nα‐benzoyl‐l‐arginine ethyl ester hydrochloride... (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR spectroscopic and quantum chemical studies on a poly(ester amide) model compound: Nalpha-benzoyl-L-argininate ethyl ester chloride. Structural preferences for the isolated molecule and in solution. (2010). PubMed. Retrieved from [Link]

-

Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link]

-

Spectroscopic studies of L-arginine molecule. (2010). Indian Journal of Pure & Applied Physics. Retrieved from [Link]

-

ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Synthesis of Arg-Gly-Asp (RGD) sequence conjugated thermo-reversible gel via the PEG spacer arm as an extracellular matrix for a pheochromocytoma cell (PC12) culture. (2004). PubMed. Retrieved from [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0136470). Retrieved from [Link]

-

PubChem. (n.d.). (E)-N

5-(Amino(((benzyloxy)carbonyl)amino)methylidene)-N2-((benzyloxy)carbonyl)-L-ornithine. Retrieved from [Link] -

Amino acids and peptides. XXX. Preparation of Arg-Gly-Asp (RGD) hybrids with poly(ethylene glycol) analogs and their antimetastatic effect. (n.d.). PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl-L-arginine. Retrieved from [Link]

-

Arginine: Its pKa value revisited. (2015). PMC. Retrieved from [Link]

-

Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. (2010). MDPI. Retrieved from [Link]

-

Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. (n.d.). Digital CSIC. Retrieved from [Link]

-

Preparation and Evaluation of Glycosylated ArginineGlycineAspartate (RGD) Derivatives for Integrin Targeting. (2007). Radboud Repository. Retrieved from [Link]

-

Vibrational spectra of L-arginine nitrates. (2017). Elsevier. Retrieved from [Link]

-

Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025). PubMed. Retrieved from [Link]

-

Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

SpectraBase. (n.d.). L-arginine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

UCL Discovery. (n.d.). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. Retrieved from [Link]

-

FTIR spectra of (a) pure L-arginine (orange line)... (n.d.). ResearchGate. Retrieved from [Link]

-

Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]

-

NIST WebBook. (n.d.). L-arginine, hydrochloride. Retrieved from [Link]

-

Synthesis, Characterization and Optical Properties of L-Arginine Stabilized Gold Nanocolloids. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

Holston Gases. (n.d.). Hydrogen Bromide HBr Safety Data Sheet SDS P4605. Retrieved from [Link]

-

Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). FULIR. Retrieved from [Link]

-

Air Liquide. (n.d.). Safety Data Sheet - Hydrogen bromide - SDS EU (Reach Annex II). Retrieved from [Link]

Sources

- 1. NP-MRD: Showing NP-Card for L-Arginine (NP0000168) [np-mrd.org]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nalpha-Cbz-L-Arginine(1234-35-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1H NMR spectroscopic and quantum chemical studies on a poly(ester amide) model compound: Nalpha-benzoyl-L-argininate ethyl ester chloride. Structural preferences for the isolated molecule and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nalpha-Cbz-L-Arginine(1234-35-1) 13C NMR spectrum [chemicalbook.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. minds.wisconsin.edu [minds.wisconsin.edu]

- 18. Amino acids and peptides. XXX. Preparation of Arg-Gly-Asp (RGD) hybrids with poly(ethylene glycol) analogs and their antimetastatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. windiachemical.com [windiachemical.com]

Benzyloxycarbonyl-L-arginine hydrobromide applications

An In-Depth Technical Guide to the Applications of Benzyloxycarbonyl-L-arginine Hydrobromide

Abstract

Benzyloxycarbonyl-L-arginine, often supplied as its hydrobromide or hydrochloride salt, is a cornerstone reagent in the fields of peptide chemistry, biochemistry, and drug development. Its utility stems from the strategic use of the benzyloxycarbonyl (Cbz or Z) group, a foundational protecting group that allows for precise control over chemical reactions involving the multifunctional amino acid, L-arginine. This guide provides an in-depth exploration of the primary applications of Cbz-L-arginine, focusing on its indispensable role in peptide synthesis and its function as a modulator of nitric oxide synthase (NOS) activity. We will delve into the chemical principles, provide validated experimental protocols, and discuss the rationale behind its use, offering researchers and drug development professionals a comprehensive resource.

Chemical Profile and Properties

Benzyloxycarbonyl-L-arginine is an L-arginine derivative where the alpha-amino group is protected as a carbamate by the benzyloxycarbonyl group. The presence of the highly basic guanidinium side chain often necessitates the use of a salt form, such as hydrobromide, to improve handling and solubility characteristics.

-

Molecular Formula (for free base): C14H20N4O4[1]

-

Molecular Weight (for free base): 308.33 g/mol [1]

-

Appearance: Typically a white to off-white crystalline powder.[2]

-

Key Features: The Cbz group is stable under basic and mildly acidic conditions but can be readily removed by specific methods like catalytic hydrogenation or treatment with strong acids, such as hydrogen bromide in acetic acid.[3][4][5] This orthogonality is fundamental to its utility in multi-step synthesis.

The choice between different protected forms, such as Nα-Cbz-L-arginine, Nω,Nω′-di-Cbz-L-arginine, or Nα,Nω,Nω′-tri-Cbz-L-arginine, depends on the specific synthetic strategy, particularly which nitrogen atoms of the arginine residue require protection to prevent unwanted side reactions.[6][7]

Core Application: A Linchpin in Peptide Synthesis

The primary and most established application of Cbz-L-arginine is as a building block in peptide synthesis. The guanidino group of arginine is strongly nucleophilic and would interfere with peptide bond formation if left unprotected.[8] The Cbz group provides robust protection for the α-amino group, and can also be used to protect the side-chain guanidino function.

The Principle of Amine Protection

In peptide synthesis, a peptide bond is formed between the carboxyl group of one amino acid and the amino group of another. To ensure the reaction proceeds in the desired sequence, all other reactive functional groups, including the N-terminal amino group and any side-chain functionalities, must be temporarily masked or "protected."[4][5] The Cbz group, introduced by Bergmann and Zervas in 1932, was one of the first "modern" protecting groups and remains highly relevant.[3][5] It converts the nucleophilic amino group into a non-reactive carbamate, preventing it from participating in undesired coupling reactions.[3]

The Protection/Deprotection Workflow

The use of Cbz-L-arginine follows a logical cycle of protection, coupling, and deprotection to elongate a peptide chain.

Caption: Workflow for using Cbz-L-arginine in peptide synthesis.

Experimental Protocols

Protocol 2.3.1: Nα-Carbobenzoxy-L-arginine Synthesis (Schotten-Baumann Conditions)

This protocol describes the protection of the α-amino group of L-arginine. The causality behind this choice is the need to selectively block the N-terminus while leaving the carboxyl group available for activation and coupling.

-

Dissolution: Dissolve L-arginine (1 equivalent) in a 1-2 M aqueous solution of sodium hydroxide at 0-5 °C. The base converts the amino acid to its more soluble sodium salt and neutralizes the HCl that will be generated.[9]

-

Reagent Addition: While maintaining the cool temperature and vigorously stirring, add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) and a sufficient amount of NaOH solution (e.g., 2-4 M) simultaneously or alternately, ensuring the pH of the aqueous phase is maintained between 9 and 10.[9] This pH range is a critical parameter; it keeps the amino group deprotonated and thus nucleophilic, while minimizing hydrolysis of the Cbz-Cl reagent.

-

Reaction: Continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature for another 1-2 hours.

-

Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidification & Isolation: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl or H2SO4) to a pH of ~2-3 while cooling in an ice bath.[9] This protonates the carboxyl group, causing the N-Cbz-L-arginine product to precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like water or ethanol/water may be performed for higher purity.

Protocol 2.3.2: Cleavage of the Cbz Group via Catalytic Hydrogenolysis

This is the preferred method for deprotection when the peptide does not contain other reducible groups (e.g., methionine, cysteine). It is exceptionally mild and clean.

-

Setup: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst, typically 10-20% by weight relative to the peptide.

-

Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is self-validating as the disappearance of the UV-active Cbz-peptide and the appearance of the ninhydrin-positive free amine product can be clearly tracked.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: the catalyst can be pyrophoric and should not be allowed to dry in air.

-

Final Product: Evaporate the solvent under reduced pressure to yield the deprotected peptide.[4]

Core Application: Modulation of Nitric Oxide Synthase (NOS)

L-arginine is the sole endogenous substrate for the family of nitric oxide synthase (NOS) enzymes, which produce the critical signaling molecule nitric oxide (NO).[10][11] Derivatives of L-arginine, including those with bulky substituents like the Cbz group, can act as competitive inhibitors by binding to the active site of NOS without being turned over.

Mechanism of NOS Inhibition

The three main isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—all recognize the characteristic guanidinium group of L-arginine.[11][12][13] Arginine analogs can compete with the natural substrate for binding, thereby reducing or blocking the synthesis of NO.[14] This inhibitory activity is of significant therapeutic interest, as dysregulation of NO production is implicated in various pathological conditions, including septic shock, inflammation, and neurodegenerative diseases.[10][12]

Caption: Competitive inhibition of Nitric Oxide Synthase by Cbz-L-arginine.

Quantitative Data on NOS Inhibitors

The potency of NOS inhibitors is typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). While specific data for Cbz-L-arginine hydrobromide is not always prominent in comparative studies, the table below illustrates typical values for well-known arginine-based inhibitors to provide context for researchers.

| Inhibitor | Target NOS Isoform(s) | Typical K_i / IC50 Range (µM) | Reference Type |

| L-NMMA | Non-specific | 10 - 100 | Biochemical Assay[14] |

| L-NNA (L-Nω-Nitroarginine) | nNOS/eNOS selective | 0.1 - 10 | Biochemical Assay[12] |

| L-NAME (L-NNA Methyl Ester) | Non-specific | 1 - 70 | Biochemical Assay[11] |

| L-Thiocitrulline | nNOS selective | 0.1 - 5 | Biochemical Assay[12] |

Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol provides a framework for measuring the inhibitory effect of a compound like Cbz-L-arginine on NOS activity by quantifying nitrite, a stable breakdown product of NO.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer such as 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH (1 mM), FAD (5 µM), FMN (5 µM), and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4, 10 µM).

-

Substrate: Prepare a stock solution of L-arginine.

-

Inhibitor: Prepare a stock solution of Cbz-L-arginine hydrobromide in a suitable solvent (e.g., water or DMSO) and create a series of dilutions.

-

Enzyme: Use purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS).

-

Griess Reagent: Prepare a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the NOS enzyme, and varying concentrations of the inhibitor (Cbz-L-arginine). Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37 °C to allow for binding.

-

Initiate the reaction by adding L-arginine (at a concentration near its Km, e.g., 10-20 µM).

-

Incubate for a fixed time (e.g., 30-60 minutes) at 37 °C.

-

-

Quantification:

-

Stop the reaction (e.g., by adding a reagent that precipitates the enzyme or by depleting NADPH).

-

Add the Griess Reagent to each well. This reagent reacts with nitrite to form a magenta-colored azo compound.

-

Measure the absorbance at ~540 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The self-validating nature of this protocol relies on the clear dose-dependent reduction in signal compared to the uninhibited positive control.

-

Other Notable Applications

Beyond its two primary roles, Cbz-L-arginine and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.

-

Synthesis of Bioactive Peptides: It has been used to synthesize peptides with potential antibiotic activity, where the Nω-Z-L-Arg residue was found to be crucial for the biological effect.[15]

-

Drug Delivery Systems: The cationic nature of the arginine residue is exploited in drug delivery to enhance cellular uptake.[16] Cbz-L-arginine can serve as a starting material for creating more complex, functionalized arginine derivatives for incorporation into nanocarriers for gene or drug delivery.[17]

-

Synthesis of Renin Inhibitors: Z-L-Arginine has been utilized in the synthesis of renin inhibitors, which are important in the management of hypertension.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Benzyloxycarbonyl-L-arginine hydrobromide is essential.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[18][19] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[18][19] Recommended storage temperatures are often refrigerated (2-8 °C) to ensure long-term stability.[18]

-

Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties may not be fully investigated.[18][19] Refer to the specific Safety Data Sheet (SDS) for detailed information.[18][20]

Conclusion

Benzyloxycarbonyl-L-arginine hydrobromide is a testament to the enduring power of fundamental chemical tools in modern science. Its strategic value lies in the robust yet reversibly protective nature of the Cbz group, which grants chemists precise control over the synthesis of complex arginine-containing peptides. Furthermore, its structural similarity to the natural NOS substrate makes it a valuable tool for researchers investigating the nitric oxide pathway and developing potential therapeutic agents. This guide has outlined the core principles and provided actionable protocols, underscoring the versatility of this compound as a critical reagent for professionals in chemistry, biology, and drug development.

References

- MSDS - Safety Data Sheet. (n.d.). AAPPTec.

- Understanding Arginine Derivatives in Peptide Chemistry. (n.d.). Biosynth.

- Nalpha-Cbz-L-Arginine | 1234-35-1. (2026, January 13). ChemicalBook.

- The Synthesis of Poly-l-arginine Hydrobromide and Copolymers of l-Arginine and Other Amino Acids. (n.d.). Scilit.

- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (n.d.). Benchchem.

- SAFETY DATA SHEET - L(+)-Arginine hydrochloride. (2011, January 13). Fisher Scientific.

- Cbz-Arg-OH·HCl | 56672-63-0. (n.d.). Sigma-Aldrich.

- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (n.d.). Hindawi.

- MSDS for L-Arginine Hydrochloride. (2005, October 3). Fisher Scientific.

- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. (n.d.). Organic Syntheses Procedure.

- The Involvement of l-Arginine-Nitric Oxide-cGMP-ATP-Sensitive K+ Channel Pathway in Antinociception. (2021, December 8). MDPI.

- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023, November 25). FULIR.

- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023, November 25). PMC.

- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (n.d.). ResearchGate.

- Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.

- Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. (n.d.). Google Patents.

- N-CBZ-Glycyl-glycyl-L-arginine 7-amido-4- methylcoumarin hydrochloride Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Selective removal of the Nω-nitro protecting group from arginine in the presence of a benzyloxycarbonyl-group. (2016). Tetrahedron Letters, 57, 546-548.

- Peptide Synthesis. (n.d.). ResearchGate.

- Studies on Arginine Peptides. II. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. (n.d.). Physical Chemistry Laboratory Server.

- Method for producing tri-carbobenzoxy-arginine. (n.d.). Google Patents.

- benzyloxycarbonyl-L-arginine. (n.d.). PubChem.

- [Identification and biological activity of peptides containing a partially benzyloxycarbonylated L-arginine on their amino terminus (author's transl)]. (1975). Hoppe Seylers Z Physiol Chem, 356(10), 1497-503.

- High Purity Low Endotoxin Arginine: Applications in Biopharmaceutical Processing & Biotherapeutic Stabilization. (2019, October 16). Drug Development and Delivery.

- Functional L-Arginine Derivative as an Efficient Vector for Intracellular Protein Delivery for Potential Cancer Therapy. (2023, May 30). MDPI.

- Application Notes and Protocols for L-leucyl-L-arginine in Drug Delivery Systems. (n.d.). BenchChem.

- L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens. (n.d.). PubMed.

- NO Synthase Inhibitors. (n.d.). MedChemExpress.

- Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (2018, October 16). ResearchGate.

- Amino Acid-Protecting Groups. (n.d.). ResearchGate.

Sources

- 1. benzyloxycarbonyl-L-arginine | C14H20N4O4 | CID 71055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nalpha-Cbz-L-Arginine | 1234-35-1 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. scilit.com [scilit.com]

- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 9. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 10. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. [Identification and biological activity of peptides containing a partially benzyloxycarbonylated L-arginine on their amino terminus (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. peptide.com [peptide.com]

- 19. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]

- 20. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

An In-depth Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group for Arginine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Indispensable Role of Protection in Peptide Chemistry

In the intricate world of peptide synthesis, the strategic orchestration of chemical reactions is paramount. The success of constructing a specific amino acid sequence hinges on the temporary masking of reactive functional groups to prevent unwanted side reactions.[1] This is the critical role of protecting groups. The Carbobenzyloxy (Cbz or Z) group, first introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone of this field, revolutionizing peptide synthesis by enabling controlled, stepwise assembly.[2][3]

Arginine, with its highly basic and nucleophilic guanidinium side chain, presents a unique and significant challenge. Unprotected, this side chain can interfere with peptide coupling reactions, cause undesired cyclization (δ-lactam formation), and complicate purification.[4] The Cbz group offers a robust and versatile solution for managing the reactivity of arginine's α-amino group and, when necessary, its complex side chain. This guide provides a detailed examination of the Cbz protecting group's application to arginine, grounded in mechanistic principles and field-proven methodologies.

I. Core Concepts of the Cbz Protecting Group

The Cbz group is a benzyloxycarbonyl moiety that transforms a nucleophilic amine into a significantly less reactive carbamate.[3][5] This transformation is foundational to its utility.

-

Chemical Stability: A key advantage of the Cbz group is its remarkable stability across a wide range of chemical conditions. It is notably stable to mildly acidic and basic conditions, which allows for the selective removal of other common protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), respectively.[6][7] This characteristic is the basis of its use in orthogonal protection strategies, where different protecting groups can be removed independently of one another.[6][8]

-

Ease of Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl), a highly reactive reagent that readily forms the carbamate linkage with the amine.[5][9]

-

Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of the protected amino acid derivative, which can significantly simplify purification by crystallization.[10][]

Comparative Stability of Common Amine Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy. The following table summarizes the stability of Cbz in comparison to the widely used Boc and Fmoc groups.

| Protecting Group | Stable To | Labile To (Standard Cleavage Condition) |

| Cbz (Z) | Mild Acids (TFA), Bases (Piperidine) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH)[6] |

| Boc | Bases, Catalytic Hydrogenolysis | Strong Acids (e.g., Trifluoroacetic Acid - TFA)[6] |

| Fmoc | Acids, Catalytic Hydrogenolysis | Basic Conditions (e.g., 20% Piperidine in DMF)[6] |

II. The Protection of Arginine: Strategies and Mechanisms

The protection of arginine requires careful consideration of both its α-amino group and its guanidinium side chain.

Nα-Protection: The Primary Application

The most common application of Cbz with arginine is the protection of the α-amino group, yielding Nα-Cbz-L-arginine (Cbz-Arg-OH).[12] This is achieved by reacting L-arginine with benzyl chloroformate under controlled alkaline conditions. The reaction must be carefully pH-controlled (typically pH 8-10) to ensure selective acylation of the more nucleophilic α-amino group over the protonated guanidinium side chain and to prevent racemization.[10][12]

The mechanism involves the nucleophilic attack of the α-amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[2][5] A base, such as sodium carbonate, is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9][10]

Side-Chain Protection: Suppressing Guanidinium Reactivity

While Nα-Cbz-arginine is suitable for many applications, scenarios requiring a completely non-nucleophilic and organic-soluble arginine building block necessitate protection of the guanidinium side chain as well. This is typically achieved by reacting arginine with an excess of benzyl chloroformate to produce di-Cbz or tri-Cbz-arginine derivatives.[13] This exhaustive protection neutralizes the basicity of the side chain, improving solubility in organic solvents and preventing side reactions during subsequent synthetic steps.

III. Deprotection of Cbz-Arginine: Methodologies and Protocols

The removal of the Cbz group is a critical step, and the choice of method depends on the presence of other functional groups in the molecule.[14]

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally the mildest method for Cbz deprotection.[10][15] It involves the cleavage of the benzyl-oxygen bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[15][16]

Mechanism: The reaction proceeds via hydrogenolysis to generate toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[15] The byproducts are volatile and easily removed, simplifying product purification.

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation

-

Dissolution: Dissolve the Cbz-protected arginine derivative (1.0 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask.[14]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the flask. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate.[14]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen (H₂) gas. This process should be repeated three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen, often sufficiently provided by a balloon.[14]

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[15]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected arginine product.

Field Insight (Trustworthiness): The choice of hydrogen source is critical. While hydrogen gas is common, transfer hydrogenation using donors like formic acid or ammonium formate offers a safer alternative, avoiding the need for pressurized hydrogen gas cylinders.[17][18] However, be aware that when using formic acid, a larger amount of palladium catalyst may be required.[17]

Method 2: Acidic Cleavage

When a molecule contains functional groups susceptible to reduction (e.g., alkynes, nitro groups, or certain sulfur-containing residues), catalytic hydrogenolysis is incompatible.[14] In these cases, acidic cleavage provides a robust, metal-free alternative.[19]

Reagents and Conditions: The most common reagent system is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[10][14] Other strong acids or Lewis acid systems, such as AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and may offer improved selectivity for sensitive substrates.[10][20]

Experimental Protocol: Cbz Deprotection using HBr in Acetic Acid

-

Dissolution: Dissolve the Cbz-protected arginine derivative in a minimal amount of glacial acetic acid, if necessary.

-

Reagent Addition: At 0 °C, add a solution of 33% HBr in acetic acid (typically 2-5 equivalents).[14]

-

Reaction: Allow the reaction to warm to room temperature and stir. The reaction time will vary depending on the substrate.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Precipitation: Upon completion, precipitate the product hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.[14]

-

Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Field Insight (Expertise): Acidic deprotection is significantly harsher than hydrogenolysis. It is not orthogonal to other acid-labile groups like Boc and can lead to side reactions.[7] Therefore, this method should be chosen only when hydrogenolysis is not a viable option. The development of Lewis acid-mediated methods offers a milder alternative for substrates that are sensitive to HBr/AcOH.[10]

Comparative Overview of Deprotection Methods

| Method | Reagents & Conditions | Advantages | Limitations & Incompatibilities |

| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOH[15] | Mild conditions; Clean byproducts (toluene, CO₂); Orthogonal to Boc and Fmoc groups.[7] | Incompatible with reducible groups (alkenes, alkynes, Cys, Met); Catalyst can be pyrophoric and requires careful handling.[14] |

| Transfer Hydrogenolysis | Formic acid or Ammonium formate, Pd/C[17] | Avoids use of H₂ gas; Safer for laboratory scale.[18] | May require higher catalyst loading; Potential for side reactions with the hydrogen donor.[17] |

| Acidic Cleavage | 33% HBr in Acetic Acid[14] | Metal-free; Fast reaction times. | Harsh conditions; Not orthogonal to Boc and other acid-labile groups; Corrosive reagents.[14][19] |

| Lewis Acid Cleavage | AlCl₃ in HFIP[10][20] | Milder than HBr/AcOH; Good functional group tolerance. | Requires specific fluorinated solvents; Stoichiometric amounts of Lewis acid needed. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄[20] | Useful for highly sensitive substrates. | Less common; Requires specific reagents and conditions. |

IV. Conclusion: The Enduring Utility of the Cbz Group

The Carbobenzyloxy protecting group, a veteran of peptide chemistry, remains an indispensable tool for researchers and drug development professionals. Its robust stability, straightforward introduction, and multiple, well-characterized deprotection pathways provide a high degree of reliability and flexibility. For the specific challenge of incorporating arginine into synthetic peptides, the Cbz group offers a time-tested and effective strategy for managing the reactivity of both the α-amino and guanidinium functionalities. A thorough understanding of its chemical properties and the causality behind the choice of protection and deprotection methodologies is essential for its successful application in the synthesis of complex, high-value molecules.

References

- Benchchem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Benchchem.

- Benchchem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Benchchem.

- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 76-77.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- Guidechem. (n.d.). Benzyloxycarbonyl-L-arginine 1234-35-1 wiki. Guidechem.

- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.

- Benchchem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem.

- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.

- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Benchchem. (2025). An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH. Benchchem.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.

- Faraday Discussions. (2024). Developing deprotectase biocatalysts for synthesis. RSC Publishing. DOI:10.1039/D4FD00016A.

- Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.

- Benchchem. (2025). A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. Benchchem.

- Benchchem. (n.d.). Z-Arg-OH.HCl | 56672-63-0. Benchchem.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Liu, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.

- Zervas, L., et al. (n.d.). Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Physical Chemistry Laboratory Server.

- BOC Sciences. (n.d.). CBZ-Amino Acids. BOC Sciences.

- Benchchem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.

- Google Patents. (n.d.). Method for producing tri-carbobenzoxy-arginine. Google Patents.

- Benchchem. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem.

- Benchchem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. Page loading... [wap.guidechem.com]

- 13. EP3124470A1 - Method for producing tri-carbobenzoxy-arginine - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. thalesnano.com [thalesnano.com]

- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 18. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tdcommons.org [tdcommons.org]

- 20. Cbz-Protected Amino Groups [organic-chemistry.org]

Core Concepts: Understanding Z-Arg-OH.HBr

An In-depth Technical Guide to Z-Arg-OH.HBr: Properties, Application, and Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Nα-Carbobenzyloxy-L-arginine hydrobromide (this compound). We will delve into its fundamental physicochemical properties, its strategic role in peptide synthesis, and provide field-proven protocols for its effective application.

Nα-Carbobenzyloxy-L-arginine hydrobromide is the hydrobromide salt of L-arginine with its α-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a critical first step for the incorporation of arginine into a peptide sequence, preventing the highly nucleophilic α-amino group from engaging in unwanted side reactions during peptide bond formation.[1] The use of the hydrobromide salt enhances the compound's solubility and handling characteristics.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these properties is crucial for accurate experimental design, including stoichiometry calculations and solvent selection.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁BrN₄O₄ | [3] |

| Molecular Weight | 389.24 g/mol | [3] |

| CAS Number | 73496-41-0 | [3] |

| Appearance | White to off-white crystalline powder | |

| Storage | 2–8°C, protected from moisture and light |

The Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group

The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry.[4] Its selection as a protecting group is a deliberate choice based on a unique combination of stability and reactivity, which underpins its utility, particularly in solution-phase synthesis.[4][5]

-

Expertise in Action: The primary reason for using an Nα-protecting group is to control the regioselectivity of the coupling reaction. Without it, arginine could polymerize uncontrollably. The guanidino side chain of arginine is highly basic and nucleophilic, but for many synthetic strategies, it can be left unprotected as long as the α-amino group is masked.[6][7] The Cbz group effectively suppresses the nucleophilicity of the α-amino group, allowing the carboxyl group to be activated and coupled to the N-terminus of the growing peptide chain.[4]

-

Orthogonal Stability: The Cbz group is robust and stable under the basic conditions used to deprotect Fmoc groups and the mild acidic conditions used for Boc group removal.[1][4] This orthogonality is a key principle in complex, multi-step syntheses, allowing for the selective deprotection of different functional groups on the same molecule.[8]

-

Enhanced Crystallinity: A significant practical advantage of Cbz protection is that it often imparts increased crystallinity to the protected amino acid derivative.[9][] This facilitates easier purification of intermediates via recrystallization, a valuable attribute in solution-phase synthesis workflows.

-

Deprotection via Hydrogenolysis: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[11][12] This process is mild and yields toluene and carbon dioxide as by-products, which are easily removed.

Caption: Chemical Structure of this compound.

Experimental Protocols and Methodologies

The following protocols are designed as self-validating systems, incorporating steps for monitoring reaction progress to ensure high-yield, high-purity outcomes.

Workflow for Solution-Phase Peptide Elongation

This workflow illustrates a typical cycle for adding a Z-Arg-OH residue to a peptide chain in solution.

Caption: Solution-Phase Peptide Synthesis Cycle using this compound.

Protocol: Coupling of this compound

This protocol describes a standard coupling procedure using N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt). The HOBt additive is crucial for suppressing side reactions and minimizing racemization.

Materials:

-

This compound

-

Peptide-ester with a free N-terminus (1 equivalent)

-

Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Dissolution: In a round-bottom flask, dissolve the starting peptide-ester (1 eq.) and this compound (1.1 eq.) in DMF.

-

Additive: Add HOBt (1.1 eq.) to the solution and stir until fully dissolved.

-

Activation: Cool the flask in an ice bath (0°C). Add DIC (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting peptide-ester.

-

Workup:

-

Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

-

Dilute the filtrate with DCM or ethyl acetate.

-

Wash the organic phase sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting material and acidic components.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-protected peptide.

-

-

Purification: Purify the crude product by flash chromatography or recrystallization as needed.

Protocol: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group cleavage.[12] It is critical to ensure the absence of catalyst poisons (e.g., sulfur-containing compounds) which can inhibit the reaction.

Materials:

-

Z-protected peptide

-

Palladium on activated carbon (Pd/C), 10% w/w (typically 5-10 mol% of palladium relative to the substrate)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite

Methodology:

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol in a heavy-walled flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere or add to the solvent carefully.

-

Hydrogen Atmosphere: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this purge-and-fill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot (the free amine) indicate completion. This typically takes 2-16 hours.

-

Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge with an inert gas like nitrogen or argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can be used directly in the next step or purified further.

Caption: Reaction scheme for Cbz group removal.

Concluding Remarks

This compound is a classic and highly effective reagent for incorporating arginine in peptide synthesis, especially in solution-phase strategies. Its robust chemical nature, the crystallinity it imparts to intermediates, and its clean deprotection via hydrogenolysis ensure its continued relevance. While modern solid-phase peptide synthesis (SPPS) often favors Fmoc- or Boc-based strategies for their automation compatibility, the principles of Cbz chemistry provide a foundational understanding of orthogonal protection strategies that are central to all successful peptide synthesis.[13] A thorough understanding of the methodologies presented here empowers researchers to make informed decisions and troubleshoot effectively, leading to the successful synthesis of complex arginine-containing peptides.

References

- BenchChem. (n.d.). Z-Arg-OH.HCl | 56672-63-0.

- BenchChem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.

- BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

- Fiveable. (2025, August 15). Cbz Definition - Organic Chemistry Key Term.

- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- BenchChem. (2025, December). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- Capot Chemical. (n.d.). 73496-41-0 | this compound.

- BOC Sciences. (n.d.). CBZ-Amino Acids.

- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.

- BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Sriramchem. (n.d.). Z-Arg-OH.

- BenchChem. (n.d.). The Cornerstone of Peptide Synthesis: A Technical Guide to Utilizing Boc-Protected Arginine.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]

- 3. 73496-41-0 | this compound - Capot Chemical [capotchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Solubility of Z-Arg-OH.HBr in common lab solvents

An In-depth Technical Guide to the Solubility of Z-Arg-OH·HBr for Researchers and Drug Development Professionals

Abstract

Nα-Benzyloxycarbonyl-L-arginine hydrobromide (Z-Arg-OH·HBr) is a cornerstone building block in solid-phase and solution-phase peptide synthesis. Its efficacy in coupling reactions and subsequent purification steps is fundamentally governed by its solubility characteristics. Misjudging the solubility of this reagent can lead to failed syntheses, low yields, and purification challenges. This guide provides a comprehensive analysis of the molecular features influencing the solubility of Z-Arg-OH·HBr, offers a qualitative profile in common laboratory solvents, and presents a robust protocol for its empirical determination. We delve into the causality behind its behavior in various media, empowering researchers to make informed decisions for solvent selection and experimental design.

Introduction: The Critical Role of Solubility in Peptide Science

The success of any chemical synthesis hinges on the precise control of reaction conditions, and for peptide chemists, ensuring the complete solubilization of protected amino acids is a critical first step. Z-Arg-OH·HBr, with its unique combination of a hydrophobic protecting group and a highly polar side chain, presents a nuanced solubility profile. Understanding this profile is not merely a matter of convenience; it directly impacts reaction kinetics, prevents the formation of insoluble precipitates that can hinder purification, and ensures the homogeneity required for reliable and reproducible outcomes. This document serves as a technical resource, grounded in physicochemical principles, to demystify the solubility of Z-Arg-OH·HBr.

Molecular Architecture and its Impact on Solubility

The solubility of Z-Arg-OH·HBr is a direct consequence of the interplay between its three primary structural components: the L-arginine backbone, the Nα-benzyloxycarbonyl (Z) protecting group, and the hydrobromide (HBr) counter-ion.

The Arginine Backbone

L-arginine is one of the most polar proteinogenic amino acids. Its defining feature is the guanidinium group on its side chain, which has a pKa of ~12.5. This group is protonated and positively charged over a vast pH range, conferring a strong propensity for interaction with polar solvents, especially water, through hydrogen bonding and ionic interactions. The presence of the α-carboxyl group (pKa ~2.2) further contributes to its polar nature.

The Nα-Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is attached to the α-amino group to prevent unwanted side reactions during peptide coupling. Structurally, it consists of a benzyl ring and a carbamate linker. The aromatic benzyl ring is non-polar and hydrophobic, which tends to decrease solubility in aqueous and highly polar solvents but increases affinity for organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1]

The Hydrobromide (HBr) Counter-ion: A Key Solubility Enhancer

Z-Arg-OH is often supplied as a salt to improve its handling and solubility characteristics. While the hydrochloride (HCl) salt is common, the hydrobromide (HBr) salt offers a distinct advantage in aqueous systems. From a field-proven perspective, HBr salts of amino acids and peptides often exhibit higher aqueous solubility than their HCl counterparts. [2] This phenomenon is attributed to the lower lattice energy of the bromide salt compared to the chloride salt. The larger ionic radius of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻) results in a weaker electrostatic attraction within the crystal lattice. Consequently, less energy is required for solvent molecules to overcome these forces and solvate the individual ions, leading to enhanced dissolution in polar protic solvents like water.

Solubility Profile in Common Laboratory Solvents

While precise quantitative data for Z-Arg-OH·HBr is not widely published, we can construct a reliable qualitative and semi-quantitative profile based on the known behavior of its constituent parts and related compounds. The following table summarizes the expected solubility at ambient temperature (~22°C).

| Solvent Class | Solvent Name | Dielectric Constant (ε)¹ | Polarity Index² | Expected Solubility | Rationale & Expert Insights |

| Polar Protic | Water | 80.1 | 10.2 | Highly Soluble | The HBr salt form and the polar arginine backbone dominate, leading to excellent solubility.[2] The guanidinium and carboxyl groups are readily solvated. |

| Methanol (MeOH) | 32.7 | 5.1 | Soluble | Methanol effectively solvates the ionic portions of the molecule while also interacting favorably with the Z-group. It represents a good balance for dissolving this amphipathic molecule.[1] | |

| Ethanol (EtOH) | 24.5 | 4.3 | Soluble to Moderately Soluble | Slightly less polar than methanol, ethanol is still a good solvent. Solubility may be slightly lower than in methanol due to the increased hydrocarbon character of the solvent.[3][4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Highly Soluble | DMSO is an excellent solvent for many organic salts and polar molecules. It effectively solvates the cation while the Z-group interacts well with the organic nature of the solvent.[1][5] |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Highly Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent widely used in peptide synthesis and is an excellent choice for dissolving Z-Arg-OH·HBr. | |

| Non-Polar | Toluene | 2.4 | 2.4 | Insoluble | The high polarity of the arginine hydrobromide salt form completely dominates, making it incompatible with non-polar aromatic solvents. |

| Hexane | 1.9 | 0.1 | Insoluble | As a non-polar aliphatic solvent, hexane has no capacity to solvate the ionic salt or the polar functional groups of the molecule. |

¹Dielectric constants are approximate values. ²Relative polarity indices are for general comparison.

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise, quantitative solubility data for your specific application and solvent lot, an empirical determination is essential. The following protocol describes a reliable gravimetric method. This protocol is designed as a self-validating system.

Workflow for Solubility Determination

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology

-

Preparation:

-

Place your chosen solvent and the vial of Z-Arg-OH·HBr in a temperature-controlled environment (e.g., a 25°C water bath) and allow them to equilibrate for at least 1 hour.

-

In a sealed glass vial (e.g., 4 mL), add a known volume (e.g., 2.0 mL) of the temperature-equilibrated solvent.

-

Add Z-Arg-OH·HBr powder in excess until a significant amount of undissolved solid is clearly visible, creating a mobile slurry.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on a rotator or shaker in the temperature-controlled environment.

-

Agitate the slurry for a minimum of 24 hours to ensure the solution reaches equilibrium saturation. Causality Note: Shorter times may result in an underestimation of the true solubility.

-

-

Sample Collection & Analysis:

-

Remove the vial from agitation and let the excess solid settle to the bottom. For fine suspensions, centrifugation (e.g., 5 min at 10,000 x g) is recommended.

-

Carefully withdraw a precise volume (e.g., 500 µL) of the clear supernatant. Crucially, avoid aspirating any solid particles. Using a filter-tip pipette is best practice.

-

Dispense the supernatant into a pre-weighed (tared) vial. Record the exact mass of the empty vial.

-

Completely evaporate the solvent from the tared vial. A vacuum centrifuge (SpeedVac) or a gentle stream of nitrogen gas is ideal. Avoid excessive heat which could degrade the compound.

-

Once the residue is completely dry, re-weigh the vial.

-

-

Calculation:

-

Subtract the tare weight of the vial from the final weight to get the mass of the dissolved Z-Arg-OH·HBr.

-

Divide the mass of the residue by the volume of the supernatant withdrawn to calculate the solubility (e.g., in mg/mL).

-

For robust data, perform the experiment in triplicate.

-

Practical Considerations and Troubleshooting

Effect of pH

The solubility of Z-Arg-OH·HBr in aqueous solutions is highly pH-dependent. In acidic to neutral conditions (pH < 7), the molecule is cationic and generally very soluble. In basic conditions (pH > 10), the α-carboxyl group is deprotonated, but the guanidinium group remains protonated, maintaining good solubility. However, solubility is expected to be at its minimum near the isoelectric point (pI) of the Z-arginine moiety, though this is less of a concern than with the free amino acid due to the salt form.

Temperature Dependence

For most solid solutes, solubility increases with temperature. If you encounter difficulty dissolving Z-Arg-OH·HBr at room temperature, gentle warming (e.g., to 30-40°C) can significantly improve solubility. Always ensure the solution is cooled back to the target temperature before use in subsequent reactions to avoid unwanted side reactions.

Preparing Concentrated Stock Solutions

For many biological or high-throughput screening applications, preparing a concentrated stock solution in an organic solvent is common practice.

-

Recommendation: DMSO is the preferred solvent for creating high-concentration stock solutions (e.g., >100 mM).

-

Aqueous Dilution: When diluting a DMSO stock into an aqueous buffer, be aware of potential precipitation. The compound may be highly soluble in pure DMSO and pure water, but its solubility can decrease in certain DMSO/water mixtures.[6] Expert Tip: Add the DMSO stock to the vortexing aqueous buffer slowly to aid dispersion and minimize localized high concentrations that can cause the compound to crash out.

Solvent Selection Workflow

Caption: Decision workflow for selecting an appropriate solvent.

Conclusion

Z-Arg-OH·HBr is an amphipathic molecule whose solubility is dictated by a balance between its polar arginine backbone and its hydrophobic Z-group. Its formulation as a hydrobromide salt significantly enhances its solubility in polar protic solvents, particularly water, due to the low lattice energy of the bromide counter-ion. For practical applications, polar aprotic solvents like DMF and DMSO are superior choices for achieving high concentrations, while alcohols like methanol and ethanol offer moderate solubility. Non-polar solvents are unsuitable. For researchers requiring precise quantitative data for process optimization or formulation development, the gravimetric protocol provided herein offers a reliable path to empirical determination. By understanding the molecular drivers of solubility, scientists can preemptively select optimal solvents, thereby streamlining workflows and enhancing the probability of successful experimental outcomes.

References

-

SPYRYX BioSCIENCES. Z-Arg-OH·HBr. [Link]

-

Capot Chemical. 73496-41-0 | this compound. [Link]

-

PubChem. benzyloxycarbonyl-L-arginine. [Link]

-

Aragon-Aburto, et al. (2022). Characterization, stability and solubility of co-amorphous systems of glibenclamide and L-arginine at different pH. Tropical Journal of Pharmaceutical Research, 21(7), 1355-1361. [Link]

-

AkiNik Publications. Organic Solvent. [Link]

-

University of Minnesota. Properties of Common Organic Solvents. [Link]

-

Aapptec Peptides. Z-Arg-OH [1234-35-1]. [Link]

- Seidell, A. (1911).

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of pharmaceutical sciences, 83(12), 1735-1740. [Link]

-

Xiao, Y., et al. (2022). Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. ResearchGate. [Link]

-

Reddit. If a substance has a solubility of 3mg/mL in DMSO, can the DMSO solution be further diluted with water if the substance is insoluble in water? [Link]

-

Umrania, Y., et al. (2004). l-Arginine increases the solubility of unfolded species of hen egg white lysozyme. Protein Science, 13(2), 437-446. [Link]

-

Sahu, et al. (2010). Extended Hildebrand solubility approach: Satranidazole in mixtures of ethanol and water. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 155-161. [Link]

Sources

- 1. CAS 6382-93-0: N-Benzyloxycarbonyl-D-arginine | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]